molecular formula C7H4Br3F B1411264 2,4-Dibromo-3-fluorobenzyl bromide CAS No. 1807033-18-6

2,4-Dibromo-3-fluorobenzyl bromide

Cat. No.: B1411264
CAS No.: 1807033-18-6
M. Wt: 346.82 g/mol
InChI Key: DFSPODOWGJQGBF-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br3F. It is a derivative of benzyl bromide, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and a fluorine atom at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-fluorobenzyl bromide typically involves the bromination of 3-fluorotoluene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-fluorobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The compound can participate in reactions where the benzene ring is further substituted by electrophiles.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or halogenated derivatives.

    Reduction: The major product is 3-fluorotoluene.

Scientific Research Applications

2,4-Dibromo-3-fluorobenzyl bromide is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein labeling.

    Medicine: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluorobenzyl bromide involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or protein modification. The molecular targets include amino acid residues with nucleophilic side chains, such as cysteine, serine, or lysine.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzyl bromide
  • 4-Fluorobenzyl bromide
  • 3,5-Difluorobenzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide

Uniqueness

2,4-Dibromo-3-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination imparts distinct reactivity and selectivity in chemical reactions compared to other benzyl bromide derivatives. The presence of fluorine enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

1,3-dibromo-4-(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSPODOWGJQGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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